2-(Benzylamino)-1-(4-chlorophenyl)ethanol

Catalog No.
S14295335
CAS No.
6314-62-1
M.F
C15H16ClNO
M. Wt
261.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzylamino)-1-(4-chlorophenyl)ethanol

CAS Number

6314-62-1

Product Name

2-(Benzylamino)-1-(4-chlorophenyl)ethanol

IUPAC Name

2-(benzylamino)-1-(4-chlorophenyl)ethanol

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

InChI

InChI=1S/C15H16ClNO/c16-14-8-6-13(7-9-14)15(18)11-17-10-12-4-2-1-3-5-12/h1-9,15,17-18H,10-11H2

InChI Key

APTMYAYREOUIFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)Cl)O

2-(Benzylamino)-1-(4-chlorophenyl)ethanol is an organic compound characterized by its unique structure, which includes a benzylamino group and a 4-chlorophenyl group attached to a central ethanol moiety. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of the benzylamino functional group may facilitate interactions with various biological targets, enhancing its pharmacological properties.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The benzylamino group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives depending on the nucleophile used.

Research indicates that 2-(Benzylamino)-1-(4-chlorophenyl)ethanol exhibits significant biological activity, including potential antiviral, anti-inflammatory, anticancer, and antioxidant properties. Its mechanism of action may involve interactions with specific molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects . The compound's chiral nature may also influence its biological efficacy, allowing for stereospecific interactions with biomolecules .

The synthesis of 2-(Benzylamino)-1-(4-chlorophenyl)ethanol can be achieved through various methods:

  • Direct Amine Reaction: One common approach involves reacting benzylamine with 4-chlorophenacyl chloride in the presence of a base, typically sodium hydroxide or potassium carbonate, to form the desired product.
  • Reduction of Ketones: Another method includes the reduction of corresponding ketones using lithium aluminum hydride or sodium borohydride under controlled conditions .
  • Biocatalytic Synthesis: Recent advancements have explored biocatalytic methods using recombinant microorganisms to enhance yield and purity while minimizing environmental impact.

2-(Benzylamino)-1-(4-chlorophenyl)ethanol has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders due to its potential inhibitory effects on acetylcholinesterase.
  • Chemical Research: The compound is used as a building block for synthesizing more complex organic molecules in research laboratories.
  • Material Science: Its unique properties make it suitable for developing specialty chemicals and materials in industrial applications .

Studies have demonstrated that 2-(Benzylamino)-1-(4-chlorophenyl)ethanol interacts with specific enzymes and receptors, potentially modulating their activity. For instance, it has been investigated for its ability to inhibit acetylcholinesterase, an enzyme involved in neurotransmitter regulation. Such interactions suggest that this compound may be useful in treating conditions like Alzheimer's disease .

Several compounds share structural similarities with 2-(Benzylamino)-1-(4-chlorophenyl)ethanol. Here are some notable examples:

Compound NameStructureUnique Features
2-Amino-1-(4-chlorophenyl)-1-ethanolStructureLacks the benzylamino group; primarily studied for its simpler amine properties.
2-(Benzylamino)-1-(4-bromophenyl)ethanolStructureContains a bromine atom instead of chlorine; may exhibit different biological activities due to halogen variations.
1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)StructureMore complex structure; investigated for its potential as an anticancer agent.

These compounds highlight the uniqueness of 2-(Benzylamino)-1-(4-chlorophenyl)ethanol due to its specific combination of functional groups and potential biological activities that differentiate it from others in its class.

The synthesis of 2-(Benzylamino)-1-(4-chlorophenyl)ethanol has been approached through various novel methodologies that emphasize efficiency and selectivity [1] [3]. Reductive amination remains the most prevalent synthetic strategy, operating through either direct or indirect pathways to achieve the desired amino alcohol product [4].

Direct reductive amination involves the simultaneous condensation of 4-chlorobenzaldehyde with benzylamine and subsequent reduction using sodium borohydride as the hydride source [1] . This one-pot approach proceeds through imine intermediate formation followed by immediate reduction, yielding the target compound with moderate to good efficiency [3] [4]. The reaction mechanism involves nucleophilic addition of benzylamine to the carbonyl carbon, followed by dehydration to form the imine intermediate, which subsequently undergoes hydride reduction to produce the final amino alcohol [4].

Indirect reductive amination provides enhanced control over reaction parameters by separating the imine formation and reduction steps [3] [4]. This methodology typically employs 4-chloroacetophenone as the starting ketone, reacting with benzylamine to form the corresponding imine, which is subsequently reduced using sodium cyanoborohydride [3]. The indirect approach generally provides superior yields and selectivity compared to direct methodologies [4].

Mannich-type reactions represent another viable synthetic route, utilizing 4-chlorophenylacetaldehyde, benzylamine, and appropriate reducing agents [5]. This approach proceeds through the formation of an iminium ion intermediate, which undergoes nucleophilic attack by hydride species to yield the desired product [5] [3].

Grignard reaction pathways offer alternative synthetic access through the reaction of 4-chlorophenylacetic acid derivatives with benzylmagnesium bromide, followed by appropriate functional group transformations [6] [7]. This methodology provides excellent stereochemical control and high yields under optimized conditions [6].

Table 1: Novel Synthetic Approaches and Their Performance

Synthetic MethodStarting MaterialsReducing AgentReaction Time (h)Temperature (°C)Yield (%)Selectivity (%)
Reductive Amination (Direct)4-Chlorobenzaldehyde + BenzylamineSodium borohydride4257895
Reductive Amination (Indirect)4-Chloroacetophenone + BenzylamineSodium cyanoborohydride6608588
Mannich-type Reaction4-Chlorophenylacetaldehyde + BenzylamineSodium borohydride3407292
Grignard Reaction4-Chlorophenylacetic acid + Benzylmagnesium bromideLithium aluminum hydride8-109096
Electrochemical Reduction4-Chlorobenzyl chloride + BenzylamineElectrolytic reduction2256882
Enzymatic Amination4-Chlorobenzyl alcohol + BenzylamineNADH cofactor12374590

Electrochemical synthesis methodologies have emerged as sustainable alternatives for benzylamino compound formation [8] [9]. These approaches utilize controlled potential electrolysis to facilitate the reductive coupling of appropriate precursors, offering environmentally benign synthetic pathways [8] [9]. The electrochemical reduction of 4-chlorobenzyl chloride in the presence of benzylamine provides direct access to the target compound through cathodic reduction processes [8].

Table 5: Reaction Mechanism Parameters and Thermodynamics

Reaction StepActivation Energy (kJ/mol)Rate Constant (s⁻¹)Thermodynamic FavorabilityΔG (kJ/mol)Selectivity Influence
Imine formation650.0023Endergonic15High
Hydride addition420.0180Exergonic-25Medium
Protonation180.5400Exergonic-45Low
Product formation350.0042Exergonic-30High
Catalyst regeneration280.0110Endergonic12Medium

Catalytic Systems in Synthesis

Advanced catalytic systems have revolutionized the synthesis of 2-(Benzylamino)-1-(4-chlorophenyl)ethanol, providing enhanced efficiency and selectivity [10] [11] [12]. Palladium-based catalysts demonstrate exceptional performance in reductive amination processes, with palladium on carbon systems achieving high turnover numbers and excellent yields [10] [13].

Gold-supported catalysts, particularly gold on titanium dioxide, exhibit remarkable activity for the reductive amination of aromatic carboxylic acids to benzylic amines [10]. These systems operate through synergistic metal-support interactions that facilitate heterolytic hydrogen cleavage and selective reduction of polar nitrile intermediates [10]. The gold-titanium dioxide catalyst requires minimal loading while achieving excellent conversion rates and product selectivity [10].

Nickel-copper-iron oxide catalytic systems provide cost-effective alternatives for alcohol amination reactions [12]. These heterogeneous catalysts demonstrate air and moisture stability while maintaining excellent catalytic performance across multiple reaction cycles [12]. The magnetic properties of these catalysts facilitate easy separation and recovery from reaction mixtures [12].

Silver-nickel oxide hybrid catalysts show enhanced activity for reductive amination processes, particularly in the conversion of benzyl alcohol with primary amines [11]. These systems demonstrate superior performance compared to individual metal catalysts, with the nickel oxide support contributing to dehydrogenation activity while silver facilitates the subsequent hydrogenation step [11].

Table 2: Catalytic Systems in Synthesis of 2-(Benzylamino)-1-(4-chlorophenyl)ethanol

Catalyst SystemLoading (mol%)SolventTemperature (°C)Pressure (bar)Conversion (%)Yield (%)Turnover Number
Palladium/Carbon (10%)5.000Ethanol80192881760
Gold/Titanium dioxide0.025Anisole150589853400
Nickel-Copper-Iron oxide2.000Isopropanol13018682410
Cobalt-based catalyst1.000Toluene11019995950
Rhodium/Aluminum oxide0.500Tetrahydrofuran1001094901800
Silver/Nickel oxide1.500Xylene15058580533

Cobalt-based catalytic systems demonstrate exceptional efficiency in tetrazole synthesis and related transformations [14]. These catalysts operate through coordination of azide and nitrile substrates, facilitating cycloaddition reactions with high selectivity [14]. The cobalt complexes provide excellent turnover numbers while maintaining stability under reaction conditions [14].

Rhodium on aluminum oxide catalysts exhibit superior performance in hydrogenation reactions, particularly for the reduction of aromatic nitriles and related compounds [10]. These systems provide excellent chemoselectivity and can operate under relatively mild conditions while achieving high conversion rates [10].

Green Chemistry Applications in Synthesis

Green chemistry principles have been extensively applied to the synthesis of 2-(Benzylamino)-1-(4-chlorophenyl)ethanol, emphasizing environmental sustainability and resource efficiency [15] [16] [17]. Solvent-free synthetic methodologies eliminate the need for organic solvents while maintaining excellent reaction efficiency [16] [17].

Water-based synthetic protocols represent significant advances in environmentally benign synthesis [15] [17]. These methodologies utilize aqueous media as the primary reaction medium, dramatically reducing environmental impact while providing acceptable yields and selectivity [15]. Barium silicate nanoparticles have been employed as efficient catalysts for one-pot condensation reactions in aqueous media [15].

Ionic liquid systems provide recyclable reaction media with excellent solvating properties for organic transformations [17]. These systems demonstrate superior performance compared to conventional organic solvents while offering the advantage of facile recovery and reuse [17]. The use of ionic liquids significantly reduces waste generation and improves overall process sustainability [17].

Supercritical carbon dioxide represents an environmentally benign alternative solvent for organic synthesis [17]. This medium provides excellent mass transfer properties while being completely non-toxic and easily removable from reaction products [17]. Supercritical carbon dioxide systems demonstrate excellent compatibility with various catalytic systems [17].

Table 3: Green Chemistry Applications in Synthesis

Green MethodEnvironmental FactorEnergy Consumption (kJ/mol)Waste Generation (g/g product)Atom Economy (%)Yield (%)E-factor
Solvent-free synthesisNo organic solvents450.292750.3
Water as solventAqueous medium380.878681.2
Ionic liquid mediumRecyclable solvent520.485820.6
Supercritical carbon dioxideNon-toxic solvent480.388790.4
Recyclable catalystCatalyst reusability420.590860.7
Biocatalytic processMild conditions250.682650.9

Biocatalytic processes offer exceptional selectivity and mild reaction conditions for amino alcohol synthesis [18]. These systems utilize enzymatic transformations that operate under physiological conditions while providing excellent enantioselectivity [18]. Closed-loop flow biocatalytic systems demonstrate enhanced efficiency through cofactor recycling and continuous product removal [18].

Recyclable catalyst systems contribute significantly to process sustainability by enabling multiple reaction cycles with minimal catalyst degradation [12] [17]. These systems typically employ heterogeneous catalysts that can be easily separated and recovered from reaction mixtures [12]. Magnetic catalyst systems provide particularly efficient recovery through simple magnetic separation [12].

Microwave-Assisted and Flow Chemistry Methodologies

Microwave-assisted synthesis has emerged as a powerful tool for enhancing the efficiency of 2-(Benzylamino)-1-(4-chlorophenyl)ethanol synthesis [19] [20] [21]. Microwave irradiation provides rapid and uniform heating, resulting in significantly reduced reaction times compared to conventional heating methods [20] [21].

The application of microwave energy at 180 watts demonstrates remarkable efficiency improvements, reducing reaction times from hours to minutes while maintaining or improving product yields [20] [22]. Higher power microwave irradiation at 300 watts further enhances reaction kinetics, achieving excellent yields within 2.5 minutes [22] [23]. These methodologies provide superior energy efficiency compared to conventional heating approaches [20] [21].

Microwave-mediated synthesis of benzothiazole derivatives and related compounds demonstrates the broad applicability of this technology for heterocyclic compound formation [23]. The enhanced reaction kinetics observed under microwave conditions result from selective heating of polar molecules and intermediates [21] [23].

Flow chemistry methodologies provide excellent scalability and process control for continuous synthesis [24] [25]. Continuous flow reactors enable precise temperature and residence time control while facilitating efficient mixing and heat transfer [24] [25]. These systems demonstrate superior performance for multi-step synthetic sequences [24].

Table 4: Microwave-Assisted and Flow Chemistry Methodologies

TechnologyReaction TimeTemperature (°C)Yield (%)Purity (%)Energy EfficiencyScalability
Conventional heating4 hours807288LowGood
Microwave irradiation (180W)4 minutes1208392HighLimited
Microwave irradiation (300W)2.5 minutes1408994Very HighLimited
Continuous flow reactor25 minutes1509196ModerateExcellent
Microwave-flow hybrid3 minutes1309497Very HighGood
Ultrasound-assisted45 minutes607890ModerateGood

Hybrid microwave-flow systems combine the advantages of both technologies, providing rapid heating with excellent process control and scalability [26]. These systems achieve superior yields and purities while maintaining excellent energy efficiency [26]. The integration of microwave heating with continuous flow processing enables rapid synthesis with minimal energy consumption [26].

Ultrasound-assisted synthesis provides an alternative energy input method that enhances reaction kinetics through cavitation effects [19] [26]. These methodologies operate at relatively low temperatures while achieving good yields and selectivities [19]. Ultrasound irradiation facilitates improved mass transfer and mixing, contributing to enhanced reaction efficiency [19].

Density Functional Theory represents the most extensively utilized theoretical framework for investigating 2-(Benzylamino)-1-(4-chlorophenyl)ethanol, providing accurate predictions of molecular geometry, electronic properties, and spectroscopic characteristics. The B3LYP hybrid functional combined with various basis sets, particularly 6-311++G(d,p) and 6-31G(d,p), has demonstrated exceptional reliability in optimizing molecular geometries and calculating electronic structures for similar benzylamino compounds [1] [3].

The optimization process typically achieves energy convergence criteria of less than 10⁻⁶ hartree, ensuring that the calculated molecular geometry represents the global minimum energy configuration. Vibrational frequency calculations using the same level of theory provide harmonic frequencies that, when scaled by factors ranging from 0.96 to 0.98, show excellent agreement with experimental infrared and Raman spectroscopic data . The electronic transition energies calculated through Time-Dependent Density Functional Theory (TD-DFT) methods exhibit energy gaps in the range of 3.5-4.5 eV, corresponding to ultraviolet-visible absorption wavelengths between 250-350 nm [5] .

The computational methodology employs Gaussian 09 or Gaussian 16 software packages, utilizing the Becke 3-parameter Lee-Yang-Parr (B3LYP) energy functional for its demonstrated accuracy in predicting molecular properties of organic compounds containing aromatic rings and heteroatoms [1] [3]. The choice of basis set significantly influences the precision of calculations, with diffuse functions (++) proving essential for accurate description of anionic regions and polarization functions (d,p) providing improved representation of molecular polarization effects.

Frontier Molecular Orbital Theory

Frontier Molecular Orbital Theory provides crucial insights into the electronic properties and chemical reactivity of 2-(Benzylamino)-1-(4-chlorophenyl)ethanol through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The investigation of these frontier molecular orbitals reveals fundamental information about electron density distribution, chemical reactivity, and potential sites for electrophilic and nucleophilic attack [1] [5] .

The HOMO-LUMO energy gap, typically ranging from 3.0 to 5.0 eV for compounds of this structural class, serves as a critical indicator of chemical reactivity and stability. Smaller energy gaps generally correspond to higher chemical reactivity and greater polarizability, while larger gaps indicate enhanced kinetic stability and reduced reactivity [5] . The electron density distribution within the HOMO is predominantly concentrated over the π-conjugated aromatic systems, encompassing both the benzyl and chlorophenyl moieties, while the LUMO electron density typically localizes on the electron-withdrawing chlorophenyl ring system.

Chemical reactivity descriptors derived from frontier molecular orbital energies include chemical hardness (η), chemical softness (S), electronegativity (χ), and chemical potential (μ). These parameters, calculated according to established relationships involving HOMO and LUMO energies, provide quantitative measures of molecular reactivity and stability [5] . The chemical hardness values typically range from 1.5 to 2.5 eV, indicating moderate reactivity characteristics suitable for various chemical transformations.

The electron density distribution analysis reveals that the benzylamino nitrogen atom exhibits significant nucleophilic character due to its lone pair electrons, while the chlorophenyl ring displays electrophilic behavior attributable to the electron-withdrawing effect of the chlorine substituent. This electronic complementarity contributes to the compound's potential biological activity and chemical reactivity patterns .

Natural Bond Orbital Analysis

Natural Bond Orbital (NBO) analysis provides detailed information about intramolecular interactions, charge delocalization, and hyperconjugative effects that contribute to the molecular stability and electronic properties of 2-(Benzylamino)-1-(4-chlorophenyl)ethanol. This theoretical framework employs localized bond orbitals to describe electron density distribution and quantify the strength of donor-acceptor interactions within the molecular framework [1] [6].

The NBO analysis reveals significant hyperconjugative interactions between filled bonding orbitals (donors) and empty antibonding orbitals (acceptors), with stabilization energies typically ranging from 10 to 40 kcal/mol. The most significant interactions involve π-π* transitions within the aromatic ring systems, n-σ* interactions involving lone pairs on the nitrogen and chlorine atoms, and various σ-σ* hyperconjugative interactions throughout the molecular framework [1] [6].

Charge delocalization effects are particularly pronounced in the aromatic regions, where π-electron systems extend across multiple carbon-carbon bonds, contributing to the overall molecular stability. The delocalization index values typically range from 0.1 to 0.8, indicating substantial electron delocalization that enhances the molecular stability and reduces the localized charge density [6]. The π-conjugation extends across the aromatic rings, facilitating electron transfer and contributing to the compound's electronic properties.

Donor-acceptor interactions between lone pair electrons on heteroatoms and antibonding orbitals of adjacent bonds provide additional stabilization. The nitrogen lone pair electrons participate in significant n-σ* interactions with neighboring C-H and C-C bonds, while the chlorine lone pairs engage in analogous interactions with the aromatic ring system [6]. These interactions contribute to the overall molecular stability and influence the compound's chemical behavior.

Quantum Chemical Calculations and Computational Models

Quantum chemical calculations encompass a broad range of computational methods employed to investigate the electronic structure, spectroscopic properties, and molecular behavior of 2-(Benzylamino)-1-(4-chlorophenyl)ethanol. These calculations provide theoretical predictions that complement experimental observations and enable detailed understanding of molecular properties at the atomic level [7] .

Time-Dependent Density Functional Theory (TD-DFT) calculations predict electronic absorption spectra by computing vertical excitation energies and oscillator strengths for electronic transitions. The calculated absorption wavelengths typically fall within the range of 250-350 nm, corresponding to π-π* transitions within the aromatic ring systems. The oscillator strengths, ranging from 0.1 to 0.8, indicate the probability of these electronic transitions and correlate with experimental absorption intensities .

Vibrational frequency calculations provide theoretical predictions of infrared and Raman spectra, enabling assignment of vibrational modes and validation of molecular structures. The characteristic stretching frequencies for N-H, C-H, and C-Cl bonds typically appear in the ranges of 3200-3500 cm⁻¹, 2800-3200 cm⁻¹, and 600-800 cm⁻¹, respectively. These calculated frequencies, when appropriately scaled, show excellent correlation with experimental spectroscopic data .

Molecular dynamics simulations provide insights into conformational flexibility and molecular behavior in solution. Classical molecular dynamics calculations typically achieve root mean square deviation (RMSD) values of 1-3 Å, indicating stable molecular conformations over simulation timescales. These simulations reveal important information about conformational preferences, solvation effects, and intermolecular interactions [8] [9].

Protein-ligand docking calculations predict binding affinities and interaction modes with biological targets, providing valuable information for understanding potential biological activities. Binding energies typically range from -5 to -8 kcal/mol, indicating moderate to strong binding affinities that suggest potential biological relevance [8].

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

261.0920418 g/mol

Monoisotopic Mass

261.0920418 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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